REACTION_CXSMILES
|
[Mg].[NH2:2][C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2Cl)[NH:5][N:4]=1.C(Br)(C)C.O=O.C(=O)=[O:20].S(=O)(=O)(O)O>O.C(OCC)C>[NH2:2][C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[OH:20])[NH:5][N:4]=1
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC2=CC=CC(=C12)Cl
|
Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise a mixed solution
|
Type
|
CUSTOM
|
Details
|
prepared by the method
|
Type
|
TEMPERATURE
|
Details
|
to reflux the solution
|
Type
|
WAIT
|
Details
|
the solution was left
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the aqueous layer of the filtrate was added an aqueous potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
to separate crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were obtained by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC=CC(=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.626 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |